5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Description
The compound 5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a brominated furan-2-carboxamide moiety at position 2. This scaffold is structurally similar to agrochemicals and pharmaceuticals, particularly fungicides and enzyme inhibitors, due to its pyrazole and thiophene rings—common motifs in bioactive molecules . The bromine and chlorine substituents likely enhance lipophilicity and target binding, while the carboxamide group may contribute to hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O2S/c17-14-6-5-13(23-14)16(22)19-15-11-7-24-8-12(11)20-21(15)10-3-1-9(18)2-4-10/h1-6H,7-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRROLZWMIOZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and synthesized data.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with bromo and chloro substituents, which are critical for its biological activity. The molecular formula is and the compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that compounds containing the thieno[3,4-c]pyrazole moiety exhibit significant antimicrobial properties. In particular, derivatives of thieno[3,4-c]pyrazole have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial growth through interference with essential metabolic pathways.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. Various synthesized compounds have been evaluated against human cancer cell lines, including HepG2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) . Notably, some derivatives demonstrated IC50 values in the nanomolar range, indicating potent inhibitory effects on tumor cell proliferation.
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory activities. Studies have shown that it acts as an effective inhibitor of acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on similar thieno[3,4-c]pyrazole derivatives highlighted their antibacterial efficacy against multiple bacterial strains. The most active compounds exhibited IC50 values significantly lower than standard antibiotics used as controls .
- Anticancer Evaluation : In a comparative study involving various pyrazole derivatives, compounds based on the thieno[3,4-c]pyrazole structure were found to inhibit the growth of cancer cell lines effectively. The research reported GI50 values ranging from to M for selected compounds .
- Enzyme Inhibition Studies : The compound's ability to inhibit urease was quantified in vitro with promising results indicating potential therapeutic applications in treating conditions like kidney stones .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Bioactivity : Replacement of 4-Cl with 4-OMe () may reduce fungicidal potency but improve solubility, as seen in pyrazole-based agrochemicals where electron-withdrawing groups (e.g., Cl) enhance target affinity .
- Steric Effects : The 2,3-dimethylphenyl group in introduces steric hindrance, possibly altering metabolic pathways and extending half-life .
Physicochemical Properties
- Thermodynamic Stability : Sulfone derivatives () exhibit higher thermal stability due to strong S=O bonds, as confirmed by thermogravimetric analysis in related compounds .
Computational and Crystallographic Insights
- Crystal Packing : SHELXL () refinements of analogous compounds reveal intermolecular hydrogen bonds involving the carboxamide group, critical for crystalline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
